molecular formula C6H7BrN2 B079504 6-Bromo-4-methylpyridin-2-amine CAS No. 73895-98-4

6-Bromo-4-methylpyridin-2-amine

Cat. No. B079504
CAS RN: 73895-98-4
M. Wt: 187.04 g/mol
InChI Key: ABYCTYJDRLQBMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-4-methylpyridin-2-amine and its derivatives involves several key steps, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation. Xu Liang's study highlights the preparation from 2-amino-6-methylpyridine as the raw material, achieving a total yield of 34.6%, with the structure confirmed by IR and ^1H NMR spectroscopy (Xu Liang, 2010).

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methylpyridin-2-amine and related compounds has been extensively studied using crystallography and spectroscopy. Denise Böck et al. (2020) reported on the structural characterization of polymorphs and derived 2-aminothiazoles, providing insights into the compound's molecular arrangement and interactions, highlighting the importance of hydrogen bonding and molecular geometry in determining its properties (Denise Böck et al., 2020).

Chemical Reactions and Properties

The compound exhibits a broad range of chemical reactivity, serving as a versatile intermediate for the synthesis of various organic molecules. Studies have demonstrated its utility in Suzuki cross-coupling reactions, affording novel pyridine derivatives with potential as liquid crystal dopants and for biological applications. Gulraiz Ahmad et al. (2017) elucidated the chemical properties and reactions of 6-Bromo-4-methylpyridin-2-amine derivatives, showing their application in creating compounds with significant anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

Scientific Research Applications

  • Pharmaceutical and Chemical Intermediates : 6-Bromo-4-methylpyridin-2-amine is a valuable intermediate in pharmaceutical and chemical syntheses. It is used in the preparation of various pyridine derivatives that have potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

  • Reactivity and Transformation Studies : Research has been conducted on the reactivity of 6-Bromo-4-methylpyridin-2-amine, particularly its transformations in reactions with nucleophiles, such as potassium amide in liquid ammonia. These studies are crucial for understanding the chemical properties and potential applications of the compound in various syntheses (Hertog et al., 2010).

  • Synthetic Methodologies : The synthesis of 6-Bromo-4-methylpyridin-2-amine itself is an area of research. Methods have been developed to prepare this compound efficiently, which is important for its application in further chemical syntheses (Liang, 2010).

  • Catalysis and Mechanistic Insights : Studies on the use of 6-Bromo-4-methylpyridin-2-amine in catalytic processes, such as palladium-catalyzed reactions, offer insights into its role in facilitating chemical transformations. These insights are valuable for designing new catalytic systems and processes (Ahmad et al., 2019).

  • Material Science Applications : The compound has potential applications in material science, particularly in the synthesis of ligands and complexes for various uses, including luminescence and coordination chemistry (Charbonnière et al., 2002).

Safety And Hazards

This compound is an irritant to the eyes, skin, and respiratory tract, and is toxic if ingested . It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335 .

Relevant Papers

Several papers have been retrieved that are relevant to “6-Bromo-4-methylpyridin-2-amine”. For instance, one paper describes the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . Another paper discusses the use of this compound as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .

properties

IUPAC Name

6-bromo-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYCTYJDRLQBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623256
Record name 6-Bromo-4-methylpyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylpyridin-2-amine

CAS RN

73895-98-4
Record name 6-Bromo-4-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-methylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

56.4 g of 1,3-dicyano-2-methyl-2-hydroxypropane was added carefully to a 33% solution of hydrogen bromide in glacial acetic acid at ice-bath temperature. The reaction mixture was then stirred for 3 days at ambient temperature. The solvent was removed in vacuo and the residual oil was brought to pH 12 with a 10 molar aqueous solution of sodium hydroxide. This alkaline solution was extracted three times each with 100 ml ethyl acetate. The combined organic layers were dried with magnesium sulphate and the solvent removed in vacuo. 56 g (66%) of 6-amino-2-bromo-4-methylpyridine was obtained as a colourless solid of melting point 99° C.
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Synthesis routes and methods II

Procedure details

Hydrogen bromide solution (33 wt. % in acetic acid) (17.8 ml, 98.92 mmol) was added dropwise to 3-hydroxy-3-methyl-pentanedinitrile (3.07 g, 24.73 mmol) with stirring. The reaction was stirred overnight at room temperature. Saturated aqueous sodium hydrogencarbonate was added until neutralised. The resulting white precipitate was collected by filtration, washed with water and dried under vacuum to give the desired product. Yield 2.55 g, 55%. LCMS MI: 186.89+188.91, RT: 3.16 min, Method: 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Vasu, H Li, CD Hardy, TL Poulos… - Bioorganic & Medicinal …, 2022 - Elsevier
… The Sonogashira cross-coupling reaction 51 between 6-bromo-4-methylpyridin-2-amine (21) and but-3-yn-1-ol was carried out at 120 C under an inert atmosphere to obtain the …
Number of citations: 5 www.sciencedirect.com

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